1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)-
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Overview
Description
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- is a chemical compound with a unique structure that includes an azido group and an indenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- typically involves the azidation of a precursor compound. One common method is the reaction of 1H-Inden-2-ol with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the hazardous azido group safely .
Chemical Reactions Analysis
Types of Reactions
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The indenol moiety can undergo oxidation to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogen Gas and Catalysts: Used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Amines: From reduction of the azido group.
Ketones/Aldehydes: From oxidation of the indenol moiety.
Scientific Research Applications
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of azido group reactivity and its interactions with biological molecules
Mechanism of Action
The mechanism of action of 1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- involves the reactivity of the azido group, which can participate in click chemistry reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2R)-: A stereoisomer with different spatial arrangement of atoms.
1H-Inden-1-ol, 2,3-dihydro-: Lacks the azido group, making it less reactive in certain applications
Uniqueness
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- is unique due to its specific stereochemistry and the presence of the azido group, which imparts distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry .
Properties
CAS No. |
180980-17-0 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(1R,2S)-1-azido-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H9N3O/c10-12-11-9-7-4-2-1-3-6(7)5-8(9)13/h1-4,8-9,13H,5H2/t8-,9+/m0/s1 |
InChI Key |
GGUSIXKVMSRGIH-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)N=[N+]=[N-])O |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N=[N+]=[N-])O |
Origin of Product |
United States |
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